

FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate

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This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a strategy aimed at improving the therapeutic window for treating specific malignancies, notably small cell lung cancer (SCLC).

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.^[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.^[1]

The general mechanism of action for an ADC involves the antibody binding to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell.^[1] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like DNA damage or microtubule disruption.

FZ-AD005: Core Components and Mechanism of Action

FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-Pharmaceutical Co., Ltd.[2] It is composed of three key elements: a proprietary anti-DLL3 monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-cleavable valine-alanine dipeptide linker.[3][4] The drug-to-antibody ratio (DAR) for FZ-AD005 is approximately 8, indicating a high payload capacity.[3]

The Target: Delta-like Ligand 3 (DLL3)

Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other neuroendocrine tumors but has minimal expression in normal adult tissues.[3] Its high tumor-specific expression makes it an attractive target for ADC-based therapies.[3] In contrast to other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is primarily located in the Golgi apparatus where it can inhibit Notch signaling.[5] However, in many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by antibodies like FZ-A038.[5]

The Antibody: FZ-A038

FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.[4] A key feature of FZ-AD005 is the incorporation of Fc-silencing technology.[4] This modification is intended to prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region with Fcγ receptors on immune cells.[4]

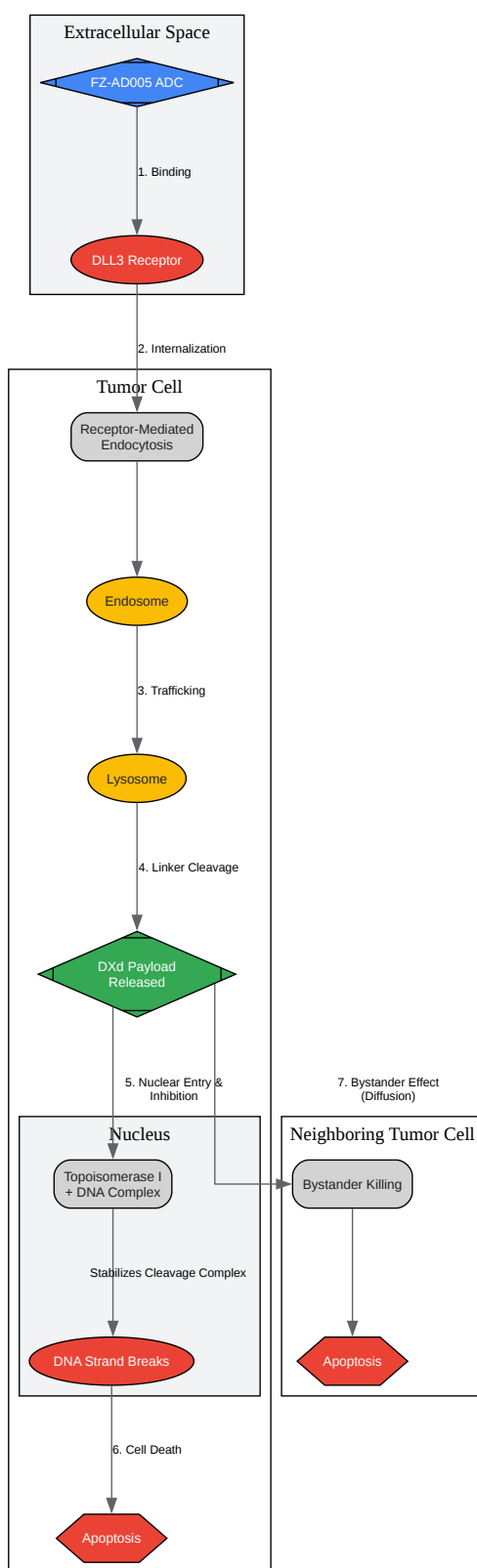
The Payload: DXd (a Topoisomerase I Inhibitor)

The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan and a topoisomerase I inhibitor.[3] Topoisomerase I is a crucial enzyme for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks.[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[6] This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]

Mechanism of Action of FZ-AD005

The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3

complex. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released, membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3 and kill them as well.[7]



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Figure 1: Mechanism of Action of FZ-AD005.

Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.

In Vitro Cytotoxicity

FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[\[3\]](#)

Cell Line	IC50 (nmol/L) of FZ-AD005
DMS53	0.152
DMS79	0.438
NCI-H1105	4.295
NCI-H2227	0.380

Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[\[3\]](#)

In Vivo Antitumor Activity

The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[\[3\]](#)

Xenograft Model	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
NCI-H82 (CDX)	3	94.19
NCI-H82 (CDX)	5	97.13
NCI-H889 (CDX)	2.5	86.21
NCI-H889 (CDX)	5	94.53
NCI-H889 (CDX)	10	95.54
NCI-H660 (CDX)	1.5, 3, 6	Complete Inhibition
LU-5236 (PDX)	1.5	98.51
LU-5236 (PDX)	3	99.30
LU-5236 (PDX)	6	100.00

Table 2: In Vivo Antitumor Activity of FZ-AD005 in Xenograft Models.[\[3\]](#)

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single intravenous administration of FZ-AD005.[\[2\]](#)

Dose (mg/kg)	Cmax (µg/mL)	AUC0-t (µg·h/mL)	Clearance (mL/h/kg)
1	25.1 ± 1.83	1070 ± 215	0.968 ± 0.189
3	75.3 ± 13.9	2660 ± 979	1.23 ± 0.412
10	256 ± 28.5	9970 ± 2430	1.04 ± 0.249

Table 3:
Pharmacokinetic
Parameters of FZ-
AD005 in Cynomolgus
Monkeys.[2]

The PK profile was found to be approximately linear and dose-proportional. Low concentrations of free DXd were detected, suggesting good stability of the linker in vivo.[2]

Safety Profile

Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety profile for FZ-AD005.[2][4]

Animal Model	Highest Non-Severely Toxic Dose (HNSTD)
Rat	100 mg/kg
Cynomolgus Monkey	30 mg/kg

Table 4: Safety Profile of FZ-AD005 in
Preclinical Models.[2][4]

Experimental Protocols

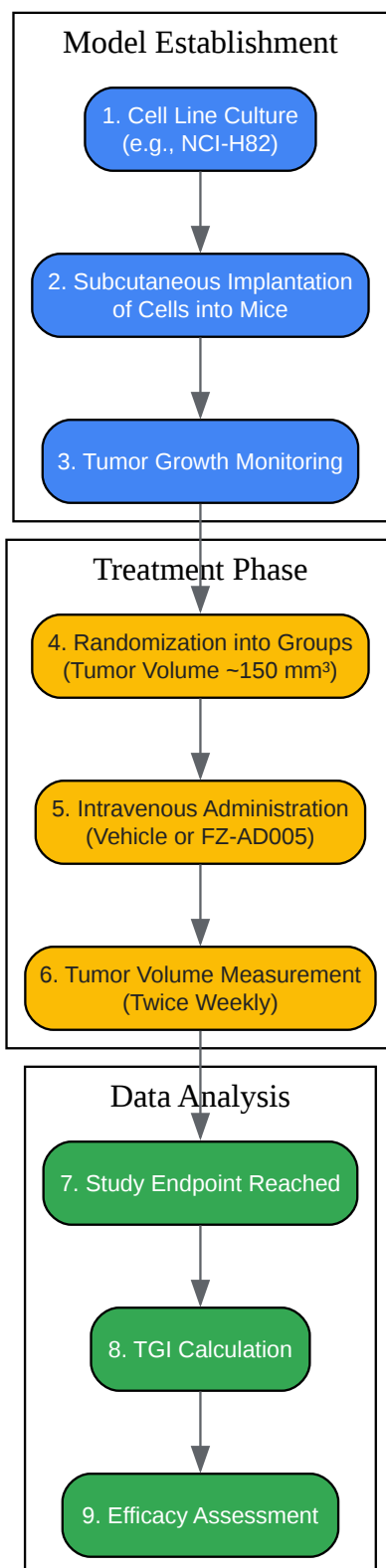
The following are summaries of the key experimental methodologies used in the preclinical evaluation of FZ-AD005.

In Vitro Cytotoxicity Assay

- Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]
- Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells per well.[3]
- Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]
- Incubation: The treated cells were incubated for 144 hours.[3]
- Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]
- Data Analysis: IC50 values were calculated from the dose-response curves.[3]

Xenograft Model Studies for Antitumor Activity

- Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used for CDX models.[3]
- Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3] For PDX models, tumor fragments were implanted.[1]
- Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]
- Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or weekly for two doses, depending on the model.[3]
- Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was typically reached when the average tumor volume in the control group exceeded a predetermined size.[3]
- Evaluation of Antitumor Activity: TGI was calculated using the formula: $TGI (\%) = 100 \times [1 - (\text{average tumor volume of treated group} / \text{average tumor volume of vehicle control group})]$. [7]



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Figure 2: In Vivo Antitumor Activity Experimental Workflow.

Pharmacokinetic Analysis

- Animal Model: Cynomolgus monkeys were used for PK studies.[3]
- Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10 mg/kg.[3]
- Sample Collection: Serum and whole blood samples were collected at various time points up to 672 hours post-dose.[3]
- Analytical Methods:
 - Concentrations of FZ-AD005 and total antibody were determined by ELISA.[3]
 - Concentrations of the DXd payload were measured by LC/MS-MS.[3]
- Data Analysis: Pharmacokinetic parameters, including C_{max}, AUC, and clearance, were calculated using noncompartmental analysis.[3]

Conclusion

FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I inhibitor payload. Preclinical data demonstrate its high in vitro cytotoxicity against DLL3-expressing cancer cells and significant in vivo antitumor activity in various xenograft models.[3][4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an acceptable safety profile in non-human primates.[2][4] These findings support the continued development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive malignancies.[4]

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